![molecular formula C10H9BrN4O B6323139 环丙烷羧酸(5-溴-[1,2,4]三唑并[1,5-a]吡啶-2-基)-酰胺 CAS No. 1142943-96-1](/img/structure/B6323139.png)

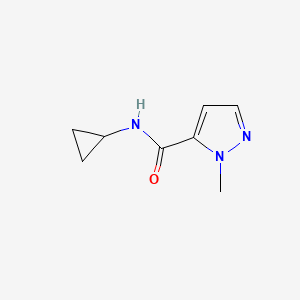

环丙烷羧酸(5-溴-[1,2,4]三唑并[1,5-a]吡啶-2-基)-酰胺

描述

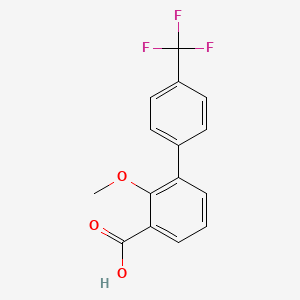

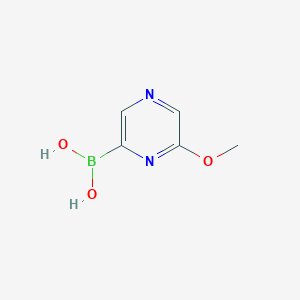

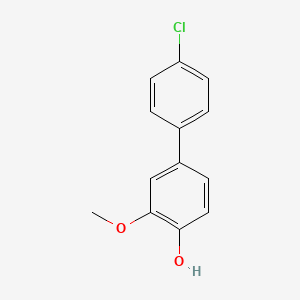

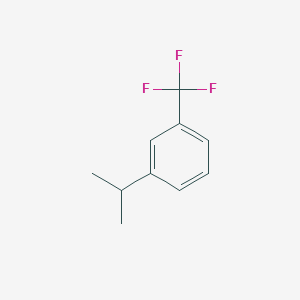

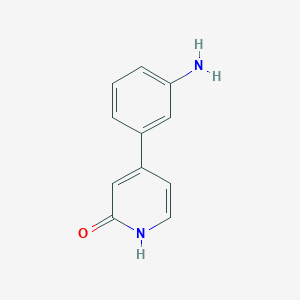

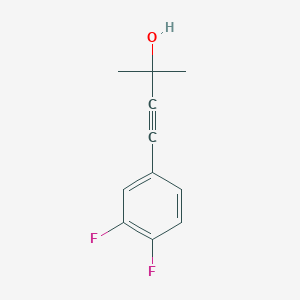

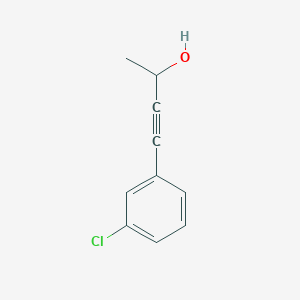

“Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine scaffold . This scaffold is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is structurally similar to the purine ring . This similarity has led to studies investigating derivatives of this scaffold as possible isosteric replacements for purines . The specific molecular structure of “Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide” is not detailed in the retrieved papers.科学研究应用

合成和衍生物形成

平行迭代溶液相合成: 该化合物用于酰胺衍生物的迭代溶液相合成,特别是在三唑并吡啶酰胺衍生物库的创建中。该合成是药物发现中快速先导优化的一部分 (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

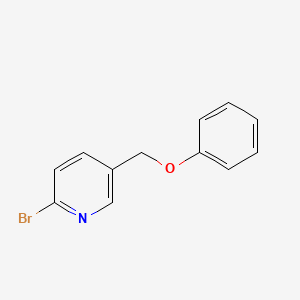

N-环丙烷甲酰-N'-吡啶-2-基硫脲衍生物的合成: 该化合物作为制备新型N-取代环丙烷甲酰-N'-吡啶-2-基硫脲的前导化合物,已显示出显着的除草剂和杀菌剂活性 (Tian, Song, Wang, & Liu, 2009).

稠合杂环1,2,4-三唑的形成: 它用于开发合成具有1,2,4-恶二唑环的新型酰胺的方法,展示了其在创建功能化[1,2,4]三唑并[4,3-a]吡啶衍生物中的应用 (Karpina et al., 2019).

杂芳胺的酰化: 该化合物参与1,2,3-三唑并[4,5-b]吡啶和吡唑并[4,3-b]吡啶的合成,展示了其在制备复杂的杂环结构中的作用 (Ibrahim et al., 2011).

吡啶和嘧啶的制备: 该化合物在吡啶和嘧啶的合成中具有重要意义,特别是在环重排和多样化中,突出了其在有机合成中的多功能性 (Tang, Wang, Li, & Wang, 2014).

酰胺衍生物的合成: 它用于[1,2,4]三唑并[4,3-a]吡啶的酰胺衍生物的简便合成,强调了其在生成具有生物活性的化合物中的重要性 (Gandikota, Bolla, Viswanath, & Bethi, 2017).

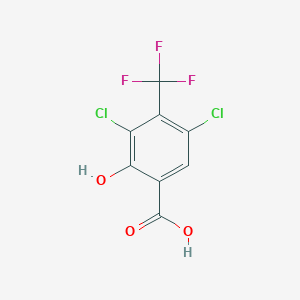

生物和化学活性

除草剂和杀菌剂中的生物活性: 该化合物的某些衍生物已显示出优异的除草剂和杀菌剂活性,标志着其在农业应用中的潜力 (Tian et al., 2009).

化学治疗活性: 环丙烷羧酸的衍生物用于治疗血吸虫病等疾病,并对谷氨酸产生相当大的影响,这与神经和精神疾病有关 (Gandikota et al., 2017).

有机合成中的反应性: 该化合物的衍生物作为1,3-偶极子参与与缺电子乙烯的反应,产生联芳基化合物和环丙烷,表明它们在有机化学中的反应性和实用性 (Adam, Alom, Abarca, & Ballesteros, 2016).

作用机制

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Based on its structural similarity to other 1,2,4-triazolo[1,5-a]pyridines, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .

Pharmacokinetics

Its molecular weight (28111) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of many compounds .

属性

IUPAC Name |

N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-2-1-3-8-12-10(14-15(7)8)13-9(16)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBCMNCPMMPNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

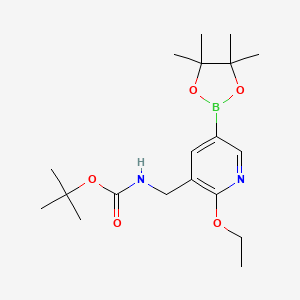

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。